
3-Tert-butoxybenzyl alcohol
概要
説明
3-Tert-butoxybenzyl alcohol (CAS# 64859-35-4) is a useful research chemical compound . It has a molecular weight of 180.24 and a molecular formula of C11H16O2 . The IUPAC name for this compound is [3- [(2-methylpropan-2-yl)oxy]phenyl]methanol .
Synthesis Analysis
While specific synthesis methods for 3-Tert-butoxybenzyl alcohol were not found, general strategies for alcohol synthesis involve reversing the steps shown in examples of dehydration and oxidation . Tertiary alcohols can be synthesized from carbon nucleophiles and ketones .
Molecular Structure Analysis
The molecular structure of 3-Tert-butoxybenzyl alcohol includes a hydroxyl group attached to a benzyl group, which is further connected to a tert-butoxy group . The Canonical SMILES notation for this compound is CC(C)(C)OC1=CC=CC(=C1)CO .
科学的研究の応用
Melt Free-Radical Grafting onto Polymers
One application of 3-Tert-butoxybenzyl alcohol derivatives is in the melt free-radical grafting process. This involves the synthesis of monomeric antioxidants that are then grafted onto polyethylene or polypropylene. These antioxidants are prepared through reactions involving 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, showcasing the compound's utility in enhancing the stability and lifespan of polymers by providing resistance against oxidative degradation (Kim, 2004).
Catalysts for Polymerization
Another significant application is seen in its involvement in catalyzing polymerization processes. For instance, compounds derived from reactions involving 2,2'-(2-methoxybenzylidene)bis(4-methyl-6-tert-butylphenol) have been utilized as efficient catalysts for the "living" and "immortal" polymerization of epsilon-caprolactone. This process enables the synthesis of polymers with very narrow polydispersity indices, indicating the role of 3-Tert-butoxybenzyl alcohol derivatives in producing high-quality polymers (Hsueh et al., 2002).
Antioxidant and Catalytic Properties
The compound and its derivatives also find applications due to their antioxidant and catalytic properties. They have been involved in the study of glutathione peroxidase mimetics, where cyclic seleninates produced in situ from allyl omega-hydroxyalkyl selenides showed remarkable activity. This highlights the potential use of 3-Tert-butoxybenzyl alcohol derivatives in therapeutic applications and as catalysts in organic synthesis (Back & Moussa, 2003).
Alcohol Protecting Groups
Furthermore, tert-butoxy derivatives, related to 3-Tert-butoxybenzyl alcohol, have been re-evaluated as effective alcohol protecting groups in organic synthesis. They offer facile introduction and removal under mild conditions, making them valuable tools in the synthesis of complex organic molecules (Bartoli et al., 2006).
Enzymatic Production Enhancements
Another innovative application is in the enzymatic production of monoacylglycerols containing polyunsaturated fatty acids. A tert-butyl alcohol system developed for glycerolysis significantly increased reaction efficiency, showcasing the utility of 3-Tert-butoxybenzyl alcohol derivatives in improving industrial food production processes (Yang et al., 2005).
Safety and Hazards
将来の方向性
While specific future directions for 3-Tert-butoxybenzyl alcohol were not found, research into the biodegradation of tert-butyl alcohol (TBA) by psychro- and thermo-tolerant cultures derived from granular activated carbon (GAC) has been reported . This could potentially provide insights into the environmental impact and treatment of compounds like 3-Tert-butoxybenzyl alcohol.
作用機序
Target of Action
3-Tert-butoxybenzyl alcohol is a research chemical compound
Biochemical Pathways
Alcohols generally participate in various biochemical reactions, including oxidation and reduction reactions, esterification, and substitution reactions . These reactions can influence a variety of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Pharmacokinetics
It may be metabolized primarily in the liver, possibly involving enzymes such as alcohol dehydrogenase . The metabolites may then be excreted via the kidneys.
Action Environment
The action, efficacy, and stability of 3-Tert-butoxybenzyl alcohol can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and the specific biological environment within the body. For example, the presence of certain enzymes or cofactors may enhance or inhibit the compound’s activity .
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBRDFPJEYSLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butoxybenzyl alcohol | |
CAS RN |
64859-35-4 | |
| Record name | [3-(tert-butoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


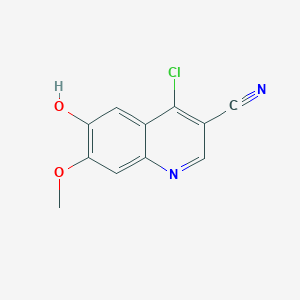

![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)

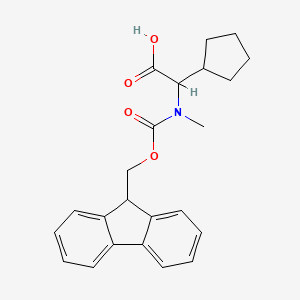
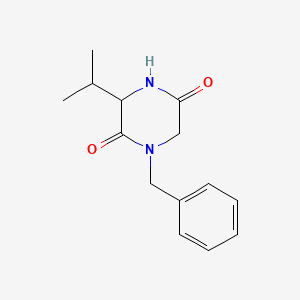

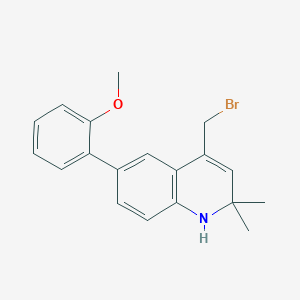
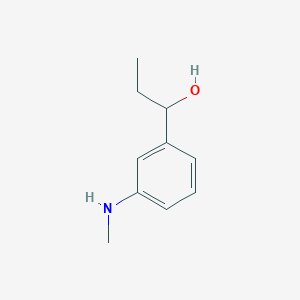

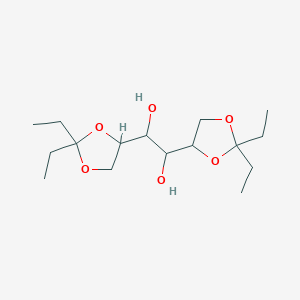
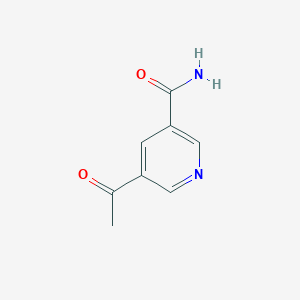
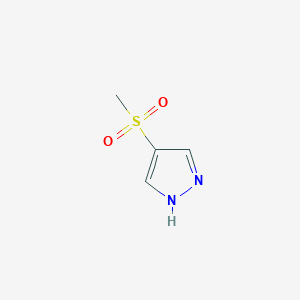
![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)